(1-bromo-2-methylpropan-2-yl)cyclopropane
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Overview
Description
(1-Bromo-2-methylpropan-2-yl)cyclopropane is a versatile chemical compound with the IUPAC name this compound. It is primarily used in scientific research due to its unique structure, which allows for diverse applications in organic synthesis and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-bromo-2-methylpropan-2-yl)cyclopropane typically involves the bromination of 2-methylpropan-2-ylcyclopropane. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using industrial-grade reagents and solvents. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methylpropan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents such as water or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Alkenes are the primary products.
Oxidation/Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
(1-Bromo-2-methylpropan-2-yl)cyclopropane is used extensively in scientific research due to its reactivity and structural properties. Applications include:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Drug Discovery: Used in the development of new pharmaceuticals due to its potential biological activity.
Material Science: Employed in the synthesis of novel materials with unique properties.
Chemical Biology: Utilized in studies involving the modification of biological molecules.
Mechanism of Action
The mechanism by which (1-bromo-2-methylpropan-2-yl)cyclopropane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the compound loses elements to form alkenes, altering its structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (1-Chloro-2-methylpropan-2-yl)cyclopropane
- (1-Iodo-2-methylpropan-2-yl)cyclopropane
- (1-Fluoro-2-methylpropan-2-yl)cyclopropane
Uniqueness
(1-Bromo-2-methylpropan-2-yl)cyclopropane is unique due to the presence of the bromine atom, which imparts specific reactivity patterns not seen with other halogens. This makes it particularly useful in certain synthetic applications where selective reactivity is desired.
Properties
CAS No. |
1548766-22-8 |
---|---|
Molecular Formula |
C7H13Br |
Molecular Weight |
177.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.